molecular formula C14H15ClN2OS B2930296 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-57-6

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No. B2930296
CAS RN: 863512-57-6
M. Wt: 294.8
InChI Key: INPGOVVPXFGRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, also known as CCT137690, is a chemical compound that has gained attention in scientific research due to its potential as a cancer treatment.

Mechanism of Action

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its anti-cancer effects through the inhibition of CDK9, CDK7, and CDK12. CDK9 is a key regulator of RNA polymerase II, which is required for the transcription of many genes involved in cell growth and survival. CDK7 is involved in the activation of CDK9, while CDK12 plays a role in DNA damage response and repair. Inhibition of these kinases leads to decreased transcription of genes involved in cell proliferation and increased sensitivity to DNA damage.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide inhibits the growth of several types of cancer cells, including breast, prostate, and leukemia cells. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapy drugs. In addition, 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide in lab experiments is its specificity for CDK9, CDK7, and CDK12. This allows for targeted inhibition of these kinases without affecting other cellular processes. However, one limitation is that 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide may not be effective in all types of cancer, as some cancers may be driven by other mechanisms that are not affected by CDK9, CDK7, or CDK12 inhibition.

Future Directions

Future research on 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could focus on several areas, including:
1. Combination therapy: 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide may be more effective when used in combination with other chemotherapy drugs or radiation therapy.
2. Biomarker identification: Identifying biomarkers that predict response to 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could help identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could help identify strategies to overcome resistance and improve treatment outcomes.
4. Preclinical studies: Further preclinical studies could help determine the optimal dosing and treatment schedule for 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a promising chemical compound that has shown potential as a cancer treatment through its inhibition of CDK9, CDK7, and CDK12. While there are still limitations and challenges to be addressed, future research on 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could lead to improved cancer therapies and better outcomes for patients.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves several steps, including the reaction of 4-chlorobenzylamine with 2-bromo-1-(2-methyl-1,3-thiazol-4-yl)ethanone to form 2-(4-chlorophenyl)-N-(2-methyl-1,3-thiazol-4-yl)acetamide. This intermediate is then reacted with ethyl chloroacetate to yield 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of several kinases, including CDK9, CDK7, and CDK12. These kinases play a key role in cell division and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-10-17-13(9-19-10)6-7-16-14(18)8-11-2-4-12(15)5-3-11/h2-5,9H,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPGOVVPXFGRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.